molecular formula C20H22FN3O3S B2555432 N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923249-89-2

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No. B2555432
M. Wt: 403.47
InChI Key: VORZBPJVWTZJFE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide, which is a functional group that is characterized by the R-SO2-NH2 structure. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. It also contains a fluorophenyl group, which can contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The specific chemical reactions that this compound can undergo would depend on the conditions and the reagents present. Generally, sulfonamides can participate in various chemical reactions due to the presence of the sulfonyl and amine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the fluorine atom could increase the compound’s stability and affect its reactivity .

Scientific Research Applications

Catalytic Asymmetric Addition

One study highlights the use of chiral phosphoric acid (CPA) catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, which is generated in situ. This method provides metal-free access to compounds incorporating sulfone and fluorine with contiguous quaternary stereocenters, relevant to isoindolinones, in excellent stereoselectivities. This approach is significant in the synthesis of biologically relevant compounds with complex stereochemistry (Bhosale et al., 2022).

COX-2 Inhibition

Another research focus is on the role of the methanesulfonamide group in enhancing the COX-2 inhibitory activity of 1,5-diarylpyrazole compounds. Specifically, when the methanesulfonamide group is positioned at the C-5 phenyl ring, it yields potent and selective COX-2 inhibitors. This property is crucial for the development of anti-inflammatory drugs, with some derivatives achieving IC(50) values as low as 30 nM (Singh et al., 2004).

Antiproliferative Activities

The synthesis and in vitro antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines have also been explored. Some synthesized compounds demonstrated promising broad-spectrum antitumor activity, comparable to established anticancer drugs like 5-fluorouracil and cisplatin. This indicates the potential application of such compounds in cancer therapy (Mert et al., 2014).

Insecticidal Activity

Research on pyrazole methanesulfonates has shown that these compounds possess insecticidal activity with low levels of acute mammalian toxicity. Specifically, amides formed from amines with α-branching demonstrated the highest level of activity, indicating their potential as insecticides (Finkelstein & Strock, 1997).

Safety And Hazards

As with any chemical compound, handling this compound would require proper safety measures. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and volatility .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. Given its structure, it could be studied for potential medicinal applications, particularly as a potential antibacterial agent .

properties

IUPAC Name

N-[2-[3-(2-fluorophenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3S/c1-13(2)20(25)24-19(14-8-4-6-10-16(14)21)12-18(22-24)15-9-5-7-11-17(15)23-28(3,26)27/h4-11,13,19,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORZBPJVWTZJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-(2-fluorophenyl)-1-isobutyryl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

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